Cinitapride hydrogen tartrate is a benzamide derivative classified as a gastrointestinal prokinetic agent. [] It acts as an agonist of the 5-HT1 and 5-HT4 receptors and an antagonist of the 5-HT2 receptors. [] In scientific research, Cinitapride is primarily utilized for investigating gastrointestinal motility disorders and related phenomena.
Synthesis Analysis
Cinitapride is synthesized by condensing 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate. [] Subsequent salt formation with L(+) tartaric acid yields Cinitapride hydrogen tartrate.
Molecular Structure Analysis
Oxidation: Cinitapride can be oxidized, leading to the formation of degradation products, notably in forced degradation testing scenarios. []
Diazotization: Cinitapride can undergo diazotization with nitrous acid, which can then be coupled with various reagents to produce colored chromogens, useful for spectrophotometric analysis. [], []
Ion-association complex formation: Cinitapride forms chloroform-soluble ion-association complexes with dyes like Bromocresol Green and Bromothymol Blue, facilitating extractive spectrophotometric analysis. []
Mechanism of Action
Cinitapride primarily acts by enhancing acetylcholine release from intramural cholinergic neurons within the myenteric plexus of the gastrointestinal tract. [] It accomplishes this through a prejunctional mechanism, meaning it affects the release of acetylcholine rather than directly stimulating postsynaptic receptors. [] While the involvement of prejunctional facilitatory 5-hydroxytryptamine receptors has been suggested, further research is needed to definitively establish their role. []
Physical and Chemical Properties Analysis
Limited physical and chemical properties data is provided in the papers. Cinitapride hydrogen tartrate exhibits maximum absorption in 0.1N HCl at a wavelength (λmax) of 266nm. [] It forms chloroform-soluble ion-association complexes with certain dyes. []
Applications
Gastric Emptying Studies: Cinitapride's effect on gastric emptying is studied, often using techniques like gastric emptying scintigraphy. [] This allows researchers to assess its efficacy in treating conditions like diabetic gastroparesis.
Pharmacokinetic and Pharmacogenetic Studies: Research investigates the pharmacokinetic properties of Cinitapride, including its absorption, metabolism, and elimination. [] The influence of genetic variants, particularly in CYP2C8 and CYP3A4, on Cinitapride metabolism is also explored. [] This helps understand individual variability in drug response.
Analytical Method Development and Validation: Various analytical methods, including spectrophotometry, HPTLC, and HPLC, have been developed and validated for quantifying Cinitapride in various matrices. [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] These methods are crucial for quality control, bioequivalence studies, and pharmacokinetic research.
Future Directions
Evaluating the potential of Cinitapride for treating other conditions beyond gastrointestinal motility disorders. For example, its potential application in managing sleep-related painful erection has been explored. []
Related Compounds
Metoclopramide
Compound Description: Metoclopramide, like Cinitapride, is a benzamide derivative with gastroprokinetic properties. It functions as a dopamine D2 receptor antagonist and as a weak 5-HT4 receptor agonist. [, , ]
Relevance: Metoclopramide serves as a direct comparator to Cinitapride in multiple studies evaluating the efficacy and tolerability in treating gastrointestinal disorders, particularly those related to motility disturbances. These studies often highlight Cinitapride's superior efficacy and tolerability compared to Metoclopramide. [, , ]
Domperidone
Compound Description: Domperidone is another benzamide derivative known for its prokinetic effects. It acts as a peripheral dopamine D2 receptor antagonist, primarily used to relieve nausea and vomiting. []
Relevance: Similar to Metoclopramide, Domperidone is included in clinical trials as a comparator to assess Cinitapride's effectiveness in managing functional dyspepsia. A significant finding indicates Cinitapride's non-inferior efficacy compared to Domperidone in treating this condition. []
Acetylcholine
Compound Description: Acetylcholine is a neurotransmitter crucial for various physiological functions, including muscle activation and gastrointestinal motility. It plays a vital role in regulating smooth muscle contractions within the digestive tract. []
Relevance: While not structurally similar to Cinitapride, Acetylcholine's role in gastrointestinal motility makes it relevant. Studies using guinea pig ileum models investigate the mechanism of action of both Cinitapride and Metoclopramide, finding that they potentiate the effects of acetylcholine release in the myenteric plexus, contributing to their prokinetic actions. []
5-Hydroxytryptamine (Serotonin)
Compound Description: 5-Hydroxytryptamine, commonly known as serotonin, is a neurotransmitter with diverse physiological roles, including a significant impact on gastrointestinal motility. It influences gut motility through its interactions with various 5-HT receptor subtypes within the enteric nervous system. []
Relevance: 5-HT is relevant due to its role in gastrointestinal motility and its interaction with Cinitapride's mechanism of action. Research using guinea pig ileum preparations suggests that Cinitapride may interact with 5-HT receptors, particularly 5-HT4 receptors, which are known to stimulate gastrointestinal motility. This interaction may contribute to Cinitapride's prokinetic effects, although further studies are required to confirm this mechanism. []
Dimethylphenylpiperazinium (DMPP)
Compound Description: DMPP is a nicotinic acetylcholine receptor agonist. It stimulates nicotinic receptors found in ganglia, including those in the myenteric plexus of the enteric nervous system, leading to the activation of postganglionic neurons. []
Relevance: DMPP's relevance stems from its use in investigating the mechanism of action of Cinitapride and Metoclopramide. Studies using guinea pig ileum demonstrate that both drugs enhance the response to DMPP, suggesting a prejunctional site of action where they likely enhance acetylcholine release from myenteric neurons, contributing to their prokinetic effects. []
Picric Acid
Compound Description: Picric acid is a strong organic acid. Due to its ability to form charge-transfer complexes with a variety of organic molecules, picric acid has found use as a reagent in analytical chemistry, particularly for spectrophotometric determination of substances like Cinitapride. []
Relevance: Picric acid is used in a developed spectrophotometric method to quantify Cinitapride in bulk and pharmaceutical formulations. The method relies on the formation of a colored charge-transfer complex between picric acid and Cinitapride, allowing for sensitive and selective detection of the drug. []
Citric Acid - Acetic Anhydride System
Compound Description: This system refers to a mixture of citric acid and acetic anhydride. This combination is employed in analytical chemistry to form derivatives of pharmaceuticals, such as Cinitapride, often enhancing their detectability. []
Relevance: The citric acid-acetic anhydride system is utilized in another spectrophotometric method for Cinitapride determination. It enables the formation of a colored internal salt with Cinitapride, facilitating its quantification in both bulk and pharmaceutical formulations. This approach offers a sensitive and selective method for quality control of Cinitapride in pharmaceutical preparations. []
Pantoprazole
Compound Description: Pantoprazole is a proton pump inhibitor used to reduce gastric acid production. It's often prescribed in combination with prokinetic agents like Cinitapride to treat various gastrointestinal disorders. [, , , , , , , , , , , , ]
Relevance: Pantoprazole is frequently co-formulated with Cinitapride in pharmaceutical preparations. Several studies focus on developing and validating analytical methods, particularly RP-HPLC and HPTLC, for the simultaneous determination of both drugs in combined dosage forms. This co-formulation highlights their synergistic therapeutic effect in managing gastrointestinal disorders. [, , , , , , , , , , , , ]
Omeprazole
Compound Description: Omeprazole, like Pantoprazole, belongs to the proton pump inhibitor class of drugs. It effectively reduces gastric acid secretion and is frequently co-prescribed with prokinetic agents, including Cinitapride. [, , , , , ]
Relevance: Similar to Pantoprazole, Omeprazole is often combined with Cinitapride in pharmaceutical formulations, particularly for treating gastrointestinal conditions like GERD and dyspepsia. Research focuses on developing accurate and efficient analytical methods, such as RP-HPLC and spectrophotometry, for the simultaneous quantification of both Omeprazole and Cinitapride in these combined dosage forms. [, , , , , ]
Glimepiride
Compound Description: Glimepiride is an oral anti-diabetic medication in the sulfonylurea class. Although not directly related to Cinitapride in terms of therapeutic action, it plays a crucial role in an analytical setting. []
Relevance: Glimepiride serves as an internal standard in a validated reverse-phase HPLC method for the determination of Cinitapride in the presence of its degradation products. Utilizing an internal standard enhances the accuracy and reliability of quantitative analysis in pharmaceutical studies. []
Ketoconazole
Compound Description: Ketoconazole is a broad-spectrum antifungal medication known to inhibit cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. []
Relevance: Ketoconazole is used to investigate potential pharmacokinetic interactions with Cinitapride, as Cinitapride is metabolized by CYP3A4. The study aimed to evaluate if ketoconazole's inhibition of CYP3A4 would alter Cinitapride's pharmacokinetics, potentially leading to adverse effects. []
Risperidone
Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Although structurally and therapeutically distinct from Cinitapride, it serves a crucial analytical purpose in Cinitapride research. []
Relevance: Risperidone is employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed to quantify free Cinitapride levels in human plasma. This method aimed to characterize Cinitapride's pharmacokinetic profile accurately. []
Levosulpiride
Compound Description: Levosulpiride, similar to Cinitapride, is a prokinetic agent known for its gastroprokinetic effects. It acts primarily as a dopamine D2 receptor antagonist, facilitating gastric emptying and improving symptoms of dyspepsia. []
Relevance: Levosulpiride serves as a direct comparator to Cinitapride in a clinical trial investigating the efficacy of prokinetic agents for treating diabetic gastroparesis. This trial assessed the impact of both medications on symptom relief and gastric emptying, aiming to provide evidence for optimal treatment strategies in managing this condition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 376395 hydrochloride is a potent and selective CRF-RI receptor antagonist (Ki value are 12 and >10000 nM for CRF-RI and CRF-RII receptors respectively).
CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively). CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.
Compound 43 TAO kinase inhibitor is an ATP-competitive inhibitor of the thousand-and-one amino acid kinases TAOK1 and TAOK2 (IC50s = 11 and 15 nM, respectively). It is selective for TAOK1 and TAOK2 over 62 kinases in a panel, but does inhibit TAOK3 by 87% and seven additional kinases by 21-52%. Compound 43 TAO kinase inhibitor inhibits proliferation of SK-BR-3, BT-549, and MCF-7 cells by 94, 82, and 46%, respectively, at a concentration of 10 µM. It reduces tau phosphorylation by TAOK2 at residues S262/S356 and S202/T205/S208 when used at concentrations ranging from 5 to 60 µM in a kinase assay and at residues S202/T205/S208 when used at concentrations of 5, 10, and 30 µM in HEK293 cells. Compound 43 TAO kinase inhibitor reduces tau phosphorylation of residues T123 and T427, which are phosphorylated by TAOK1 and TAOK2 in vitro and have been identified in tangles in Alzheimer’s disease brain tissue. It also reduces tau phosphorylation in cortical neurons in a transgenic mouse model of tauopathy and in induced pluripotent stem cell-derived neurons from patients with frontotemporal lobar degeneration. CP 43 is a potent TAOK inhibitor.